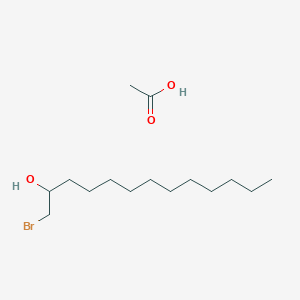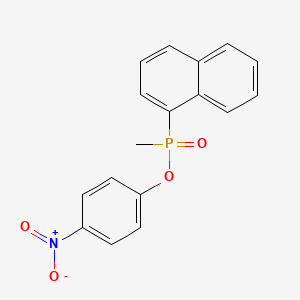
4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to a 4-nitrophenyl and a naphthalen-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate typically involves the reaction of 4-nitrophenol with methyl(naphthalen-1-yl)phosphinate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of 4-aminophenyl methyl(naphthalen-1-yl)phosphinate.
Substitution: Formation of substituted phosphinates with various functional groups.
Scientific Research Applications
4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitrophenyl group may also participate in redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phosphate: Shares the nitrophenyl group but differs in the phosphate moiety.
Methyl(naphthalen-1-yl)phosphinate: Lacks the nitrophenyl group, making it less reactive in certain reactions.
4-Nitrophenyl methylphosphinate: Similar structure but without the naphthalen-1-yl group.
Uniqueness
4-Nitrophenyl methyl(naphthalen-1-yl)phosphinate is unique due to the presence of both the nitrophenyl and naphthalen-1-yl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
91308-91-7 |
|---|---|
Molecular Formula |
C17H14NO4P |
Molecular Weight |
327.27 g/mol |
IUPAC Name |
1-[methyl-(4-nitrophenoxy)phosphoryl]naphthalene |
InChI |
InChI=1S/C17H14NO4P/c1-23(21,22-15-11-9-14(10-12-15)18(19)20)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3 |
InChI Key |
OEDVKKITIDQBOW-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C1=CC=CC2=CC=CC=C21)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


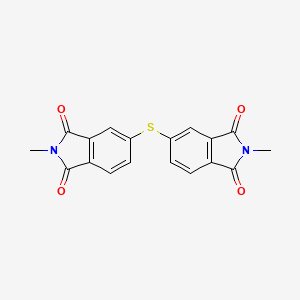
![Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide](/img/structure/B14372943.png)
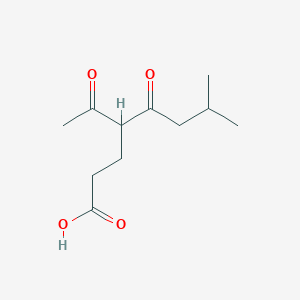
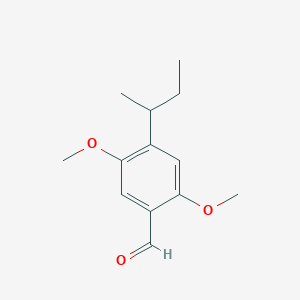
![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
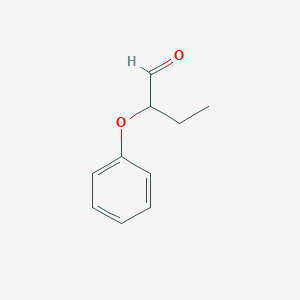
![5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one](/img/structure/B14372985.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)
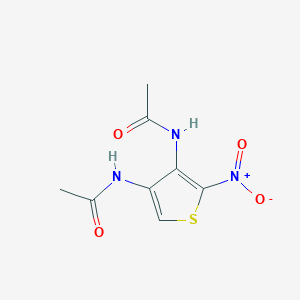
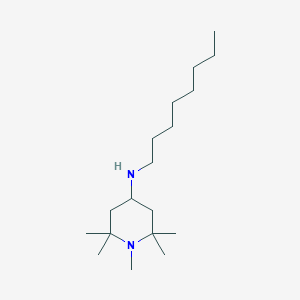
![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)
